Cas no 2034541-68-7 (N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide)

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide structure
2034541-68-7 structure
Product name:N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
CAS No:2034541-68-7
MF:C14H18FN3O4S
Molecular Weight:343.373825550079
CID:5335228

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide
    • N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-6-yl)oxane-4-carboxamide
    • N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
    • インチ: 1S/C14H18FN3O4S/c1-17-12-7-10(15)11(8-13(12)18(2)23(17,20)21)16-14(19)9-3-5-22-6-4-9/h7-9H,3-6H2,1-2H3,(H,16,19)
    • InChIKey: KVBQDYSKRVPDDM-UHFFFAOYSA-N
    • SMILES: S1(N(C)C2C=C(C(=CC=2N1C)NC(C1CCOCC1)=O)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 561
  • トポロジー分子極性表面積: 87.3
  • XLogP3: 0.2

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6510-3314-3mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
3mg
$63.0 2023-09-08
Life Chemicals
F6510-3314-10μmol
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6510-3314-40mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
40mg
$140.0 2023-09-08
Life Chemicals
F6510-3314-50mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
50mg
$160.0 2023-09-08
Life Chemicals
F6510-3314-10mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
10mg
$79.0 2023-09-08
Life Chemicals
F6510-3314-20mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
20mg
$99.0 2023-09-08
Life Chemicals
F6510-3314-75mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
75mg
$208.0 2023-09-08
Life Chemicals
F6510-3314-4mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
4mg
$66.0 2023-09-08
Life Chemicals
F6510-3314-1mg
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
1mg
$54.0 2023-09-08
Life Chemicals
F6510-3314-5μmol
N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
2034541-68-7
5μmol
$63.0 2023-09-08

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide 関連文献

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamideに関する追加情報

Introduction to N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide (CAS No. 2034541-68-7)

N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide, identified by its CAS number 2034541-68-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of this compound features a benzothiadiazole core, which is a well-known pharmacophore in drug discovery. The benzothiadiazole scaffold is renowned for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The presence of a fluoro substituent at the 6-position of the benzothiadiazole ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The oxane moiety in the name N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide introduces a unique structural feature that may contribute to its binding affinity and selectivity towards biological targets. This modification has been strategically incorporated to optimize pharmacokinetic properties and improve overall drug-like characteristics.

The carboxamide functional group at the 4-position of the oxane ring further extends the potential for hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules that can effectively interact with protein receptors or enzymes in biological systems. The combination of these structural elements makes this compound a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high accuracy. These computational studies have been instrumental in guiding experimental efforts and optimizing molecular structures for improved biological activity. The use of virtual screening techniques has allowed for the rapid identification of lead compounds that exhibit favorable binding profiles with target proteins.

The benzothiadiazole core is particularly interesting due to its ability to modulate various biological pathways. For instance, studies have shown that benzothiadiazole derivatives can inhibit enzymes involved in inflammation and cell proliferation. The fluorine substituent at the 6-position not only enhances lipophilicity but also influences electronic properties, which can affect binding affinity and metabolic stability.

The oxane ring is another key structural feature that contributes to the unique properties of this compound. Oxanes are known for their ability to enhance solubility and bioavailability while maintaining favorable pharmacokinetic profiles. This makes them an attractive choice for designing drugs that need to be administered orally or through other non-invasive routes.

In conclusion, N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide (CAS No. 2034541-68-7) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing unmet medical needs and improving patient outcomes.

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